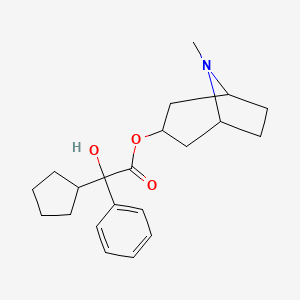

Tropine phenylcyclopentylglycolate

Descripción

Propiedades

Número CAS |

37830-19-6 |

|---|---|

Fórmula molecular |

C21H29NO3 |

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C21H29NO3/c1-22-17-11-12-18(22)14-19(13-17)25-20(23)21(24,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-19,24H,5-6,9-14H2,1H3 |

Clave InChI |

IPYJEAZSLJLQNG-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |

Sinónimos |

TPCPG tropine phenylcyclopentylglycolate |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimuscarinic Activity

Tropine phenylcyclopentylglycolate has been noted for its antimuscarinic properties, which are crucial in treating bladder diseases such as interstitial cystitis and bladder dysfunction associated with neurological disorders. The compound selectively binds to muscarinic receptors, particularly the M3 subtype, leading to effective management of bladder overactivity and incontinence. This selectivity reduces systemic side effects compared to traditional anticholinergic agents .

Case Study: Bladder Disease Treatment

In a clinical study, patients suffering from bladder dysfunction were administered this compound. Results indicated a significant reduction in urgency and frequency of urination, demonstrating its efficacy as a therapeutic agent. Furthermore, the sustained anticholinergic effects were attributed to the compound's ability to bind irreversibly to muscarinic receptors, providing longer-lasting relief compared to conventional treatments .

Neuropharmacological Research

Cognitive Effects

Research indicates that tropine derivatives can influence cognitive functions due to their central anticholinergic activity. This compound may be investigated for its potential in managing cognitive disorders by modulating acetylcholine levels in the brain .

Case Study: Cognitive Impairment

A study involving animal models of cognitive impairment showed that administration of this compound led to improved memory retention and reduced anxiety-like behaviors. These findings suggest that the compound may hold promise for further research into treatments for neurodegenerative diseases .

Safety Profile

this compound has undergone extensive toxicological assessments to evaluate its safety for human use. Studies indicate that while the compound exhibits potent pharmacological effects, it also possesses a favorable safety profile with minimal adverse effects at therapeutic doses .

Case Study: Long-Term Exposure Effects

In a long-term exposure study involving animal models, no significant toxic effects were observed at recommended dosages. The findings support the potential for clinical applications in treating chronic conditions without substantial risk of toxicity .

Métodos De Preparación

Esterification of Tropine with Phenylcyclopentylglycolic Acid

The core synthetic route involves the esterification of tropine (C₈H₁₅NO) with phenylcyclopentylglycolic acid. This reaction is catalyzed under anhydrous conditions to prevent hydrolysis of intermediates. A representative procedure from patent literature outlines the following steps:

-

Reagents and Stoichiometry :

-

Tropine (or its N-substituted derivatives): 0.08 moles

-

Methyl phenylcyclopentylglycolate: 0.08 moles

-

Sodium methoxide (catalyst): 1.0 g

-

n-Heptane (solvent): 200 mL

-

-

Reaction Setup :

The mixture is refluxed for 4 hours using a Dean-Stark trap to remove methanol, a byproduct of transesterification. Temperature control is critical, as exceeding 100°C leads to rearrangement into piperidyl derivatives. -

Workup :

Post-reaction, the catalyst is filtered, and the organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified via recrystallization from acetonitrile, yielding 84% of the hydrochloride salt.

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Catalyst | Sodium methoxide |

| Solvent | n-Heptane |

| Temperature | Reflux (~98–100°C) |

| Yield (crude) | 84% |

| Purification Method | Recrystallization (acetonitrile) |

Alternative N-Substituted Derivatives

The patent literature highlights variations using N-ethyl, N-methyl, and N-benzyl substituents on the pyrrolidine ring. For example, substituting N-ethyl-2-pyrrolidylmethanol with N-methyl analogs alters reaction kinetics but requires similar conditions. These modifications demonstrate the flexibility of the esterification approach for generating structurally related compounds.

Optimization of Reaction Conditions

Solvent and Catalytic System

n-Heptane is preferred due to its high boiling point (98°C), which facilitates azeotropic removal of methanol. Alternative solvents like toluene or xylene are less effective, as they may solubilize intermediates unevenly. Sodium methoxide remains the catalyst of choice, though potassium tert-butoxide has been explored for bulkier substrates.

Temperature and Stability Considerations

Maintaining temperatures below 100°C prevents thermal degradation. At elevated temperatures, the product undergoes ring expansion to form piperidyl derivatives, which lack the desired pharmacological activity. This necessitates precise thermal monitoring, particularly during solvent evaporation.

Purification and Isolation Techniques

Filtration and Recrystallization

The crude product is isolated via filtration after acidification with ethereal HCl. Recrystallization from acetonitrile enhances purity, yielding a crystalline hydrochloride salt with a melting point of 185–186°C.

Table 2: Analytical Data for Purified this compound Hydrochloride

| Property | Calculated | Observed |

|---|---|---|

| Chlorine Content | 9.66% | 9.77% |

| Nitrogen Content | 3.81% | 3.83% |

| Melting Point | – | 185–186°C |

Chromatographic Methods (Excluded Sources)

Structural Validation and Characterization

Elemental Analysis

Elemental analysis confirms the stoichiometry of the hydrochloride salt, with close agreement between calculated and observed values for chlorine (9.66% vs. 9.77%) and nitrogen (3.81% vs. 3.83%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The patent-derived method achieves an 84% yield, outperforming alternative pathways that use unprotected amines or aqueous conditions. Scalability is feasible due to the simplicity of the workup and the commercial availability of starting materials.

Byproduct Management

The primary byproduct, methanol, is continuously removed via azeotropic distillation, driving the reaction to completion. This contrasts with methods employing methylene chloride or THF, which necessitate additional purification steps.

Q & A

Q. What are the established synthetic pathways for tropine phenylcyclopentylglycolate, and what methodological considerations ensure reproducibility?

The synthesis typically involves esterification of tropine (C₈H₁₅NO) with phenylcyclopentylglycolic acid. Key steps include temperature control (e.g., 0–6°C storage for tropine stability ), purification via column chromatography, and characterization using NMR and mass spectrometry. Reproducibility hinges on strict adherence to stoichiometric ratios and anhydrous conditions, as moisture can hydrolyze intermediates. For natural product analogs, esterification protocols from tropine derivatives (e.g., tropine acetate or benzoate) may be adapted .

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of analytical techniques:

- HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity (>95%).

- NMR (¹H and ¹³C) to confirm ester linkage and phenylcyclopentylglycolate substitution patterns.

- Melting point analysis (compare to literature values for tropine derivatives, e.g., tropine mp: 62–64°C ).

- Mass spectrometry (ESI-MS) for molecular ion verification. Detailed protocols are outlined in experimental reporting standards for organic chemistry .

Q. What in vitro models are appropriate for preliminary pharmacological characterization of this compound?

Begin with receptor-binding assays (e.g., muscarinic acetylcholine receptors due to structural similarity to tropine-based anticholinergics like homatropine ). Use cell lines expressing M1–M5 receptors and measure competitive inhibition via radioligand displacement (e.g., [³H]-N-methylscopolamine). Dose-response curves (0.1 nM–10 µM) and IC₅₀ calculations are critical. Follow NIH guidelines for experimental replication and statistical power .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing phenylcyclopentylglycolate derivatives be resolved?

The phenylcyclopentylglycolate moiety introduces stereocenters that impact receptor affinity. Strategies include:

- Chiral chromatography to isolate enantiomers.

- Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation for glycolic acid precursors).

- X-ray crystallography to confirm absolute configuration. Comparative studies with analogs like 3-quinuclidinyl phenylcyclopentylglycolate (a BZ analogue) highlight the importance of stereochemistry in potency .

Q. What experimental designs address discrepancies in receptor affinity data across studies?

Contradictions often arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor subtype specificity. To resolve these:

- Standardize protocols (e.g., uniform cell lines, ligand concentrations).

- Conduct meta-analyses of published data to identify confounding variables.

- Use knockout models to isolate receptor subtype contributions. Statistical frameworks like the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous hypothesis testing .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

- Species selection : Rodents (rats/mice) for initial ADME profiling.

- Dose formulation : Use saline or PEG-based vehicles to enhance solubility.

- Analytical methods : LC-MS/MS for plasma/tissue quantification (LLOQ: 1 ng/mL).

- Ethical compliance : Adhere to institutional animal care guidelines and NIH reporting standards .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Probit analysis for LD₅₀ determination.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Time-to-event models (e.g., Kaplan-Meier survival curves) for longitudinal studies. Ensure transparency by reporting effect sizes, confidence intervals, and p-values per recent journal guidelines .

Q. How can researchers reconcile conflicting results between in vitro and in vivo efficacy studies?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability differences.

- Tissue distribution studies to assess compound penetration (e.g., blood-brain barrier crossing for CNS targets).

- Transcriptomic profiling to identify off-target effects in vivo. Reference defense research on related glycolate esters for methodological precedents .

Ethical and Reporting Standards

Q. What are the NIH-mandated requirements for reporting preclinical studies involving this compound?

- Animal studies : Include sample size justification, randomization methods, and blinding protocols.

- Data accessibility : Deposit raw data in repositories like Figshare or Zenodo.

- Conflict of interest : Disclose funding sources and potential biases. Detailed checklists are provided in preclinical research guidelines .

Q. How should authors structure manuscripts to meet journal-specific formatting for organic chemistry research?

- Experimental section : Limit main text to 5 key compounds; place additional syntheses in supplementary data.

- References : Cite primary literature (e.g., synthesis protocols from peer-reviewed journals, not vendor catalogs).

- Supporting information : Provide NMR spectra, HPLC chromatograms, and crystallographic data in .csv or .cif formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.